5-(4-fluorophenyl)-N-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
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Overview
Description
5-(4-fluorophenyl)-N-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring substituted with fluorophenyl, methylphenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction. The starting materials often include 4-fluoroaniline, 4-methylaniline, and trifluoromethylthiocyanate. The reaction conditions usually require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-N-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions would result in various substituted derivatives of the original compound.
Scientific Research Applications
5-(4-fluorophenyl)-N-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
- 5-(4-bromophenyl)-N-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
- 5-(4-methylphenyl)-N-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-N-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and alter the electronic properties of molecules, potentially leading to improved efficacy and selectivity in various applications.
Properties
Molecular Formula |
C17H12F4N2S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12F4N2S/c1-10-2-8-13(9-3-10)22-16-23-15(17(19,20)21)14(24-16)11-4-6-12(18)7-5-11/h2-9H,1H3,(H,22,23) |
InChI Key |
SUHLABOPKSZPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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